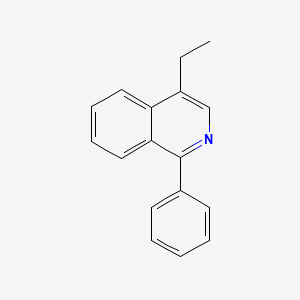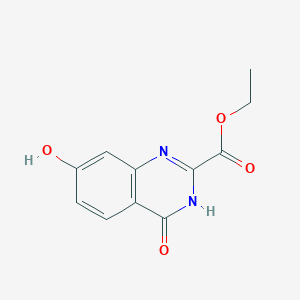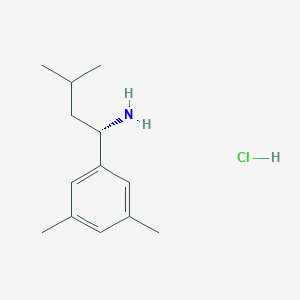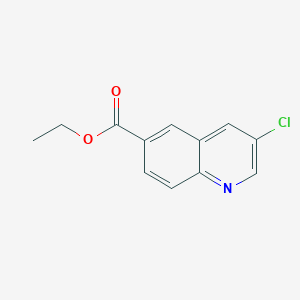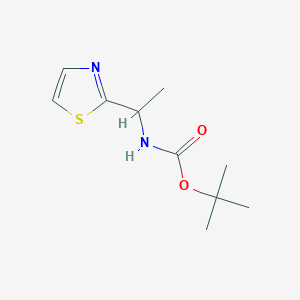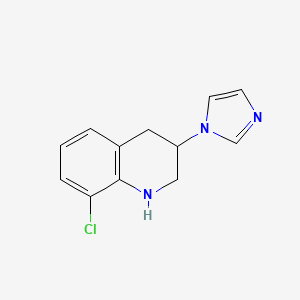
8-Chloro-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core structure with a chlorine atom at the 8th position and an imidazole ring at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoline core.
Imidazole Introduction: The imidazole ring is introduced through nucleophilic substitution reactions, often using imidazole or its derivatives under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the chlorination and nucleophilic substitution reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
8-Chloro-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 8-Chloro-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways related to DNA synthesis, protein synthesis, and cell division, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
8-Chloroquinoline: Similar structure but lacks the imidazole ring.
3-(1H-Imidazol-1-yl)quinoline: Similar structure but lacks the chlorine atom.
Uniqueness
8-Chloro-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the chlorine atom and the imidazole ring, which contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C12H12ClN3 |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
8-chloro-3-imidazol-1-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H12ClN3/c13-11-3-1-2-9-6-10(7-15-12(9)11)16-5-4-14-8-16/h1-5,8,10,15H,6-7H2 |
InChI Key |
QCNPJPPXYNWKAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=C1C=CC=C2Cl)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


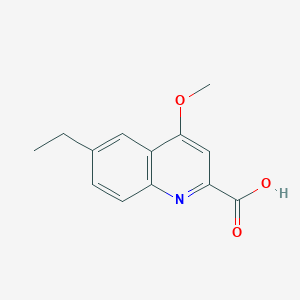
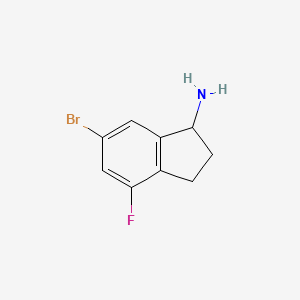
![2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11877368.png)
